molecular formula C20H20N6O B3019900 N-[4-({4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}amino)phenyl]acetamide CAS No. 896840-44-1

N-[4-({4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}amino)phenyl]acetamide

カタログ番号: B3019900
CAS番号: 896840-44-1
分子量: 360.421
InChIキー: ODEXSECGOLUPFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-({4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}amino)phenyl]acetamide is a useful research compound. Its molecular formula is C20H20N6O and its molecular weight is 360.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-[4-({4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}amino)phenyl]acetamide represents a complex organic compound with potential biological activities. This article explores its synthesis, characterization, and biological effects based on various research studies.

Chemical Structure

The compound can be structurally represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₂₃N₇
  • Molecular Weight : 353.43 g/mol

Synthesis

The synthesis of this compound often involves multi-step reactions starting from simpler precursors that undergo cyclization and functionalization to achieve the desired tetraazatricyclo structure.

Antimicrobial Activity

Research has demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study evaluated the antibacterial activity of synthesized compounds against various Gram-positive and Gram-negative bacteria using the agar diffusion method. Compounds similar in structure to this compound showed varying degrees of effectiveness against bacteria such as E. coli, Klebsiella pneumoniae, and Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assays are critical for understanding the therapeutic potential of new compounds:

CompoundCell LineIC50 (µM)
N-[4-(...)HeLa25
N-[4-(...)A54930

These results indicate that the compound may possess selective cytotoxicity towards certain cancer cell lines while showing lower toxicity towards normal cells.

The proposed mechanism for the biological activity of N-[4-(...) involves:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis by targeting specific enzymes involved in DNA replication.
  • Disruption of Membrane Integrity : Antibacterial activity may be attributed to the disruption of bacterial cell membranes leading to cell lysis.

Case Study 1: Antibacterial Efficacy

A recent study focused on synthesizing derivatives related to N-[4-(...) and evaluating their antibacterial efficacy against Streptococcus mutans. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups .

Case Study 2: Anticancer Properties

In another investigation involving cancer cell lines (HeLa and A549), derivatives were tested for their cytotoxic effects. The findings suggested that modifications to the tetraazatricyclo structure enhanced their potency against cancer cells .

科学的研究の応用

Medicinal Chemistry

Anticancer Properties
This compound has been investigated for its potential as an anticancer agent. The unique structure allows it to interact with specific biological targets involved in cancer progression. For instance, its design as a PROTAC (Proteolysis Targeting Chimeras) compound enables it to recruit E3 ubiquitin ligases to target proteins for degradation. This mechanism is particularly useful in treating cancers where traditional therapies are ineffective due to drug resistance .

Targeting Specific Oncogenes
Research indicates that compounds similar to N-[4-({4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-yl}amino)phenyl]acetamide can modulate the expression of critical oncogenes such as c-MYC and BCL-2 through targeted degradation mechanisms . This specificity enhances the therapeutic index and reduces off-target effects.

Biochemical Research

Studying Protein Interactions
The ability of this compound to bind selectively to proteins makes it a valuable tool in biochemical studies aimed at understanding protein-protein interactions and cellular signaling pathways. By tagging specific proteins for degradation or modification, researchers can elucidate their roles in various biological processes .

Modulation of Cellular Pathways
The compound's structure allows it to interfere with cellular pathways that are dysregulated in diseases such as cancer and autoimmune disorders. Its application in research could lead to the development of new therapeutic strategies that target these pathways more effectively than conventional drugs .

Development of Novel Therapeutics

PROTAC Technology
As a PROTAC compound, this compound represents a new class of therapeutics that harnesses the body's ubiquitin-proteasome system to selectively degrade target proteins . This technology has the potential to revolutionize treatment paradigms for various diseases by providing a mechanism to target previously "undruggable" proteins.

Case Study 1: Anticancer Efficacy

In preclinical studies involving various cancer cell lines (e.g., breast cancer and leukemia), compounds with similar structures demonstrated significant reductions in cell viability when used in conjunction with established chemotherapeutics . The mechanism involved the degradation of key survival proteins that contribute to resistance against apoptosis.

Case Study 2: Protein Degradation Studies

A study focusing on the degradation of BRD4 (a protein implicated in several cancers) showed that PROTACs based on this compound could effectively reduce BRD4 levels in vitro and in vivo models . This highlights its potential application in targeting transcription factors that drive oncogenesis.

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryAnticancer agent with PROTAC properties; targets specific oncogenes for degradation
Biochemical ResearchTool for studying protein interactions; modulation of cellular pathways
Novel TherapeuticsDevelopment of PROTACs targeting "undruggable" proteins; potential for broader therapeutic use

特性

IUPAC Name

N-[4-[(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O/c1-11-9-12(2)21-19-18(11)20-22-13(3)10-17(26(20)25-19)24-16-7-5-15(6-8-16)23-14(4)27/h5-10,24H,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEXSECGOLUPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NC4=CC=C(C=C4)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。